Ethyl 4-chloro-4-fluorobutanoate
Description
Ethyl 4-chloro-4-fluorobutanoate (IUPAC name: this compound) is a halogenated ester featuring both chlorine and fluorine atoms at the 4-position of the butanoate chain. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and ability to participate in diverse chemical transformations .
Properties
IUPAC Name |
ethyl 4-chloro-4-fluorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYLHUQPGFRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-4-fluorobutanoate can be synthesized through a multi-step process involving the esterification of 4-chloro-4-fluorobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps such as distillation and recrystallization to obtain a high-purity product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol, ethyl 4-chloro-4-fluorobutanol, using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted butanoates depending on the nucleophile used.
Reduction: Ethyl 4-chloro-4-fluorobutanol.
Oxidation: 4-chloro-4-fluorobutanoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 4-chloro-4-fluorobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring specific ester functionalities.
Material Science: It may be used in the synthesis of polymers and other materials with unique properties due to the presence of both chlorine and fluorine atoms.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-4-fluorobutanoate in chemical reactions involves the reactivity of the ester group and the halogen atoms. The ester group can undergo hydrolysis, while the chlorine and fluorine atoms can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The position and type of substituents significantly influence reactivity, stability, and biological activity. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Structural Features | Unique Properties | Reference |
|---|---|---|---|
| Ethyl 4-chloro-4-oxobutanoate | Chlorine at 4-position; keto group | High reactivity in nucleophilic substitutions; used in chiral synthesis | |
| Ethyl 4-fluoro-4-oxobutanoate | Fluorine at 4-position; keto group | Enhanced metabolic stability due to fluorine’s electronegativity | |
| Ethyl 4-cyclohexyl-4-oxobutanoate | Cyclohexyl group at 4-position | Increased steric bulk; altered solubility and reactivity | |
| Ethyl 2-chloro-4,4,4-trifluorobutanoate | Chlorine at 2-position; three fluorines | High lipophilicity; applications in fluorinated drug intermediates |
Key Observations :
- Halogen Positioning : Chlorine and fluorine at the 4-position (as in the target compound) likely balance electronic effects (e.g., chlorine’s polarizability vs. fluorine’s electronegativity), influencing reaction pathways and intermediate stability .
- Functional Groups: The presence of a keto group (e.g., in Ethyl 4-chloro-4-oxobutanoate) enhances reactivity in condensation reactions, while ester groups facilitate nucleophilic acyl substitutions .
Key Observations :
- Antimicrobial Efficacy: Chlorine and fluorine substituents enhance antimicrobial activity compared to non-halogenated analogs (e.g., Ethyl 4-chloroacetoacetate shows lower efficacy due to lacking fluorine) .
- Cytotoxicity: Fluorine substitution correlates with increased cytotoxicity, as seen in Ethyl 4-(3-fluorophenyl)-4-oxobutanoate .
Key Observations :
- Pharmaceutical Intermediates: Fluorinated analogs like Ethyl 4-fluorobut-2-ynoate are prioritized in drug development for improved bioavailability .
- Agrochemicals: Chlorinated phenyl derivatives (e.g., Ethyl 4-(4-chlorophenyl)-4-oxobutanoate) are leveraged for pest control agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
